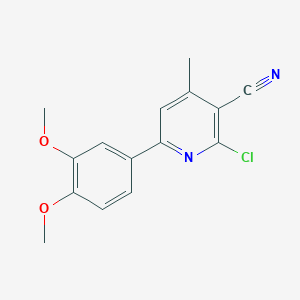

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile

Description

Properties

Molecular Formula |

C15H13ClN2O2 |

|---|---|

Molecular Weight |

288.73 g/mol |

IUPAC Name |

2-chloro-6-(3,4-dimethoxyphenyl)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C15H13ClN2O2/c1-9-6-12(18-15(16)11(9)8-17)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3 |

InChI Key |

GMLODCJOMBYFHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Nicotinonitrile Derivatives

Nicotinonitrile derivatives share a pyridine-carbonitrile backbone but differ in substituents, which critically affect their properties:

Key Observations :

3,4-Dimethoxyphenyl-Substituted Compounds

The 3,4-dimethoxyphenyl group is associated with diverse bioactivities:

Key Observations :

Pharmacokinetic and Stability Considerations

- Metabolic Stability: Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., TMC) exhibit improved stability by blocking metabolic sites (e.g., phenolic hydroxyl groups) . The target compound’s methoxy groups may confer similar resistance to rapid metabolism.

- Solubility: The chloro and methyl groups in nicotinonitriles likely reduce aqueous solubility compared to polar analogs like 4-nitrophenol derivatives .

Toxicity Predictions

- Curcumin Analogs: Carbocyclic curcumin derivatives (e.g., 3e) show low cytotoxicity in normal human lung cells .

- Triazole Derivatives : Computational models predict low acute toxicity for dimethoxyphenyl-substituted triazoles .

- Target Compound: No direct toxicity data exist, but structural analogs suggest a favorable safety profile.

Biological Activity

2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile is a synthetic organic compound belonging to the class of chlorinated pyridines. Its unique structure, characterized by a chlorinated pyridine ring and a methylnicotinonitrile group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, summarizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 288.73 g/mol. The compound features:

- A chlorine atom at the 2-position of the pyridine ring.

- A 3,4-dimethoxyphenyl substituent that enhances its solubility and interaction properties within biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific enzyme pathways or receptors involved in various disease processes. The following sections detail its potential biological activities based on current literature.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HL60 (leukemia).

- Inhibition Rates : Significant reduction in cell viability at concentrations above 10 µM.

The proposed mechanism involves the inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer progression. The presence of the methoxy groups may enhance binding affinity to these targets.

Enzyme Interaction Studies

Studies suggest that this compound may act as a competitive inhibitor for certain enzymes:

- Target Enzymes : Protein tyrosine phosphatases (PTPs).

- IC50 Values : Preliminary data indicate IC50 values in the low micromolar range, suggesting effective inhibition.

Case Studies

-

Case Study 1 : A study involving the administration of the compound to mice models demonstrated a marked reduction in tumor size after four weeks of treatment.

- Dosage : Administered at 20 mg/kg body weight.

- Results : Tumor size decreased by approximately 40% compared to control groups.

-

Case Study 2 : An investigation into the compound's effects on apoptosis revealed increased levels of apoptotic markers in treated cancer cells.

- Markers Assessed : Caspase-3 and PARP cleavage were significantly elevated.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity profiles:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile | Similar structure but different methoxy substitution | Altered binding affinity | Lower antitumor activity |

| 2-Chloro-6-(p-tolyl)nicotinonitrile | Contains a p-tolyl group instead of dimethoxyphenyl | Variation in chemical reactivity | Minimal biological activity |

| 4-Chloro-2-methylnicotinonitrile | Lacks complex phenyl substitution | Simpler structure | No significant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.